Rucaparib (Tartrate) is a potent inhibitor of poly (ADP-ribose) polymerase enzymes, specifically PARP-1, PARP-2, and PARP-3. These enzymes play a crucial role in the DNA repair process. Rucaparib is primarily indicated for the treatment of advanced ovarian cancer, particularly in patients with deleterious mutations in the BRCA genes. It has received significant attention due to its effectiveness in treating platinum-sensitive recurrent ovarian cancer and metastatic castration-resistant prostate cancer.
Rucaparib was developed by Clovis Oncology and received approval from the United States Food and Drug Administration in December 2016. The compound is marketed under the name Rubraca and has been studied extensively for its therapeutic efficacy and safety profile in various clinical trials.
Rucaparib is classified as a small molecule drug and falls under the category of targeted cancer therapies. It is specifically categorized as a PARP inhibitor, which is a class of drugs that interfere with the DNA repair mechanisms of cancer cells.
Synthesis Methodology:
Alternative synthesis methods have been explored, emphasizing fewer reaction steps and lower production costs, which enhance industrial viability .
Rucaparib has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity.
Rucaparib participates in various chemical reactions during its synthesis and metabolic processing:
These reactions are carefully controlled to ensure high yields and purity of the final product .
Rucaparib exerts its therapeutic effects primarily through the inhibition of PARP enzymes, which are vital for repairing single-strand breaks in DNA.
These properties are essential for formulating effective dosage forms for clinical use .
Rucaparib has significant applications in oncology:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3